molecular formula C17H18N4O B11813917 N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline

N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline

Cat. No.: B11813917
M. Wt: 294.35 g/mol
InChI Key: PFBMAOUDOKUUAP-UHFFFAOYSA-N
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Description

N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline (CAS: 1171933-84-8) is a triazole-based compound with a molecular formula of C₁₆H₁₅ClN₄ and a molecular weight of 298.77 . It features a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at the 5-position and a 4-methylaniline moiety linked via a methylene bridge at the 3-position. The compound is synthesized through S-alkylation and cyclization reactions, common in triazole chemistry, and is typically purified to 97% purity .

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

N-[[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-methylaniline

InChI

InChI=1S/C17H18N4O/c1-12-6-8-14(9-7-12)18-11-16-19-17(21-20-16)13-4-3-5-15(10-13)22-2/h3-10,18H,11H2,1-2H3,(H,19,20,21)

InChI Key

PFBMAOUDOKUUAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline typically involves the reaction of 3-methoxybenzylamine with 4-methylbenzyl chloride in the presence of a base, followed by cyclization with sodium azide to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The triazole ring’s substituents critically influence solubility, stability, and reactivity. Below is a comparative analysis with analogs:

Compound Name Substituents on Triazole Molecular Weight Key Properties/Data Source
Target Compound 5-(3-methoxyphenyl), 3-(4-methylaniline) 298.77 Purity: 97%; IR: Absence of C=S stretch
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-methoxyphenyl, 5-phenyl, 3-thiol Not reported IR: 1228 cm⁻¹ (C=S); synthesized via InCl3 catalysis
N-methyl-4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline 4-(trifluoromethyl)phenyl, 4-methylaniline 335 (M+H) ESIMS: m/z 335; mp: 106–113°C
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thione 3,4,5-trimethoxyphenyl, 3-thione 385 (M+1) IR: 1228 cm⁻¹ (C=S); 1H-NMR: δ 2.49 (CH₃)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methoxyphenyl group is electron-donating, enhancing nucleophilicity at the triazole ring compared to electron-withdrawing groups like trifluoromethyl in . This difference may affect reactivity in further functionalization .
  • Thiol/Thione vs. Methylene-Linked Aniline : The absence of a C=S group in the target compound (evidenced by missing IR stretches at ~1228 cm⁻¹) distinguishes it from thiol/thione derivatives (e.g., ). This reduces susceptibility to oxidation but may limit metal-coordination capabilities .
  • Synthetic Efficiency : The target compound’s synthesis likely parallels methods for analogs, such as alkylation using cesium carbonate or InCl3-catalyzed reactions . However, its 86% yield in related protocols (e.g., ) contrasts with higher yields (>90%) for simpler triazoles, reflecting steric challenges from the 3-methoxy substituent .
Spectral and Analytical Comparisons
  • IR Spectroscopy : Unlike thione derivatives (e.g., ), the target compound lacks a C=S stretch (~1228 cm⁻¹) but retains C=N and NH stretches (~1631 cm⁻¹ and ~3314 cm⁻¹, respectively) .
  • 1H-NMR : The 4-methylaniline group in the target compound would produce a singlet near δ 2.49 ppm for the CH₃ group, similar to . Aromatic protons in the 3-methoxyphenyl moiety would resonate as multiplet signals between δ 7.57–8.87 ppm .
  • Mass Spectrometry : The molecular ion peak at m/z 298.77 aligns with its formula, differing from analogs like (m/z 335) due to substituent variations .

Biological Activity

N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in anticancer and antimicrobial treatments. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4OC_{13}H_{16}N_{4}O with a molecular weight of 244.29 g/mol. The compound features a triazole ring that contributes to its biological activity through interactions with biological targets.

PropertyValue
Molecular FormulaC13H16N4O
Molecular Weight244.29 g/mol
IUPAC NameThis compound
InChIInChI=1S/C13H16N4O/c1-18-10-4-2-3-9(7-10)11(14)13-15-12(16-17-13)8-5-6-8/h2-4,7-8,11H,5-6,14H2,1H3,(H,15,16,17)

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and π–π interactions with proteins involved in various biological processes. Additionally, the methoxyphenyl group enhances binding affinity towards certain receptors or enzymes, potentially influencing their activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF7 (Breast)12.50
A549 (Lung)26.00
HepG2 (Liver)17.82

These results indicate that the compound has the potential to inhibit cell growth and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance antimicrobial potency.

Case Studies

In a study focused on the synthesis and biological evaluation of triazole derivatives, this compound was synthesized and tested for its anticancer properties. The results indicated that the compound significantly inhibited the proliferation of cancer cells compared to control groups.

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